molecular formula C16H18N6O2 B15005630 4-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-yl]imino}methyl]-2-ethoxyphenol

4-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-yl]imino}methyl]-2-ethoxyphenol

Cat. No.: B15005630
M. Wt: 326.35 g/mol
InChI Key: HEHBKGBFOOCIDA-GIJQJNRQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-yl]imino}methyl]-2-ethoxyphenol is a complex organic compound that features a pyrazole and triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-yl]imino}methyl]-2-ethoxyphenol typically involves multi-step organic reactions. One common approach is the condensation of 3,5-dimethyl-1H-pyrazole with 4H-1,2,4-triazole derivatives under controlled conditions. The reaction is often catalyzed by acids or bases and may require specific solvents to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-yl]imino}methyl]-2-ethoxyphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

4-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-yl]imino}methyl]-2-ethoxyphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-yl]imino}methyl]-2-ethoxyphenol involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-yl]imino}methyl]-2-ethoxyphenol is unique due to its combination of pyrazole and triazole moieties, which confer distinct chemical and biological properties. This dual functionality enhances its potential as a versatile compound in various applications .

Properties

Molecular Formula

C16H18N6O2

Molecular Weight

326.35 g/mol

IUPAC Name

4-[(E)-[3-(3,5-dimethylpyrazol-1-yl)-1,2,4-triazol-4-yl]iminomethyl]-2-ethoxyphenol

InChI

InChI=1S/C16H18N6O2/c1-4-24-15-8-13(5-6-14(15)23)9-18-21-10-17-19-16(21)22-12(3)7-11(2)20-22/h5-10,23H,4H2,1-3H3/b18-9+

InChI Key

HEHBKGBFOOCIDA-GIJQJNRQSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/N2C=NN=C2N3C(=CC(=N3)C)C)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NN2C=NN=C2N3C(=CC(=N3)C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.